![molecular formula C16H14N2O3 B1448445 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione CAS No. 1803566-67-7](/img/structure/B1448445.png)
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
Übersicht
Beschreibung
“5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1803566-67-7 . It has a molecular weight of 282.3 . The IUPAC name for this compound is 5-(2-(benzyloxy)phenyl)-1H-imidazole-2,4-diol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H14N2O3/c19-15-14 (17-16 (20)18-15)12-8-4-5-9-13 (12)21-10-11-6-2-1-3-7-11/h1-9,19H,10H2, (H2,17,18,20) . This indicates the presence of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Electrochemical Studies and DNA Binding
Imidazolidine derivatives, including compounds similar to 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, have been the subject of electrochemical studies. The electrochemical behavior of such compounds has been examined through cyclic, differential pulse, and square wave voltammetry techniques. These studies help in understanding the redox properties and potential pharmaceutical applications of imidazolidine derivatives (Nosheen et al., 2012). Additionally, the DNA binding affinity of similar imidazolidine derivatives has been investigated, indicating their potential in anti-cancer drug development. These findings demonstrate a significant affinity towards DNA, which could justify their use in therapeutic applications (Shah et al., 2013).
Structural Insights and Antidepressant Activity
Research has delved into the crystal structure of related imidazolidine-2,4-dione compounds, providing insights into their molecular configurations. Such structural elucidation is crucial for understanding the interaction mechanisms of these compounds with biological targets (Sethusankar et al., 2002). In addition, studies on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound with a similar core structure, have indicated potential antidepressant activities without significant inhibition of biogenic amine uptake or monoamine oxidase activity, suggesting a novel mechanism of action for these compounds (Wessels et al., 1980).
Antimicrobial and Antitumor Properties
New imidazolidine-2,4-dione analogues have been designed, synthesized, and evaluated for their antitumor activity. Some of these compounds have shown remarkable cytotoxic potency against various cancer cell lines, hinting at their potential as effective antitumor agents. The structure-activity relationship studies associated with these compounds could guide the development of more potent and selective cancer therapies (El-Sayed et al., 2018). Furthermore, the antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones has been explored, revealing the potential of these compounds in combating microbial infections (Albuquerque et al., 1999).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione” are not available in the search results, imidazolidinone derivatives have been the subject of ongoing research due to their wide range of significant pharmacological or biological activities . They have potential applications in the development of new anticancer agents, antibacterial agents, antifungal agents, anti-diabetic agents, anti-inflammatory agents, and analgesic agents .
Eigenschaften
IUPAC Name |
5-(2-phenylmethoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-14(17-16(20)18-15)12-8-4-5-9-13(12)21-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJJUEHRTCMZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



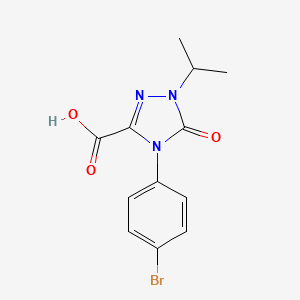
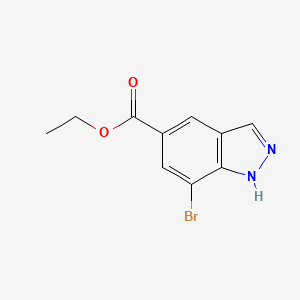
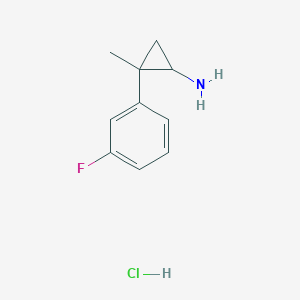




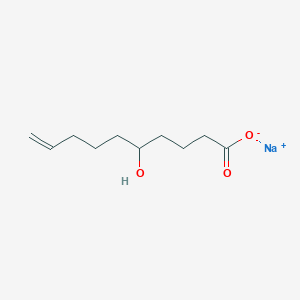
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
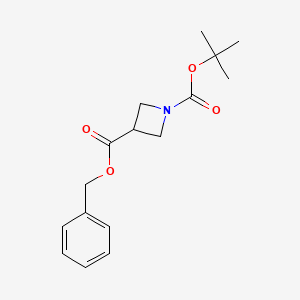
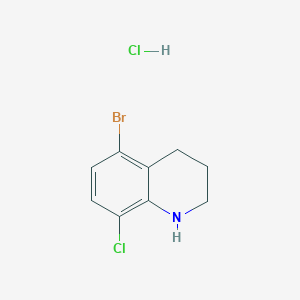
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)

![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)